Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside is a modified oligosaccharide that has been the subject of various studies due to its potential applications in biochemistry and pharmaceuticals. This compound is a derivative of glucose, where the hydroxyl groups at the 2nd, 3rd, and 6th positions are acetylated, and the glucose molecule is methylated at the anomeric carbon. The structural modifications of this sugar derivative have made it a valuable tool for studying carbohydrate-protein interactions and have implications in the field of drug design and delivery.
The mechanism of action of Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside and its derivatives often involves competitive inhibition of enzymes such as alpha-amylase. For instance, a modified oligosaccharide synthesized from this compound was shown to competitively inhibit the hydrolysis of p-nitrophenyl alpha-maltotrioside by porcine alpha-amylase2. This suggests that the compound can mimic the structure of natural substrates and thus bind to the active site of the enzyme, preventing the enzyme from catalyzing its natural reaction.
In biochemical research, derivatives of Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside have been used to study the interactions of carbohydrates with multisite proteins2. By modifying the oligosaccharide structure, researchers can investigate how changes in the sugar moiety affect binding and inhibition of enzymes, which is crucial for understanding metabolic pathways and designing inhibitors.
In the pharmaceutical field, the crystal structure and solid-state NMR analysis of a derivative of Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside revealed that molecules are associated by hydrogen bonds, which is significant for drug design as it provides insights into how the compound and its derivatives might interact with biological targets3. The detailed structural information can guide the development of new drugs with improved efficacy and reduced side effects.
The compound has also been used in analytical chemistry, particularly in thin-layer chromatography (TLC) for separating anomeric pairs of steroid glucopyranosides1. The ability to separate and identify different anomeric forms is essential for the analysis of complex mixtures and the purification of specific compounds for further study.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6